Eupatorin
Overview
Description
Mechanism of Action
Eupatorin, a natural flavone, has been gaining attention due to its potent anti-cancer and anti-inflammatory activities . This article aims to provide a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
this compound’s primary targets are cancer cells, particularly human breast carcinoma cell lines MCF-7 and MDA-MB-231 . It exhibits strong anti-cancer effects on these cells .
Mode of Action
this compound interacts with its targets by inducing cell cycle arrest and apoptosis . It down-regulates cyclin D1 within 3 hours and up-regulates cyclin B1 levels after 12 hours . It also accumulates p53, p21, and Bax levels and stimulates the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase after 12 hours of treatment . This compound-induced p21 expression is p53-dependent, while Bax expression is Egr-1-dependent .
Biochemical Pathways
this compound affects several biochemical pathways. The main metabolic pathways of this compound include the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation . It also induces the activation of the MAPK pathway and activation of JNK/SAPK is essential for cell death .
Pharmacokinetics
The pharmacokinetics of this compound were studied in rats. The maximum plasma concentration (Cmax) of this compound was 974.886 ± 293.898 μg L−1, and the time for reaching the Cmax (Tmax) was 0.25 hours. The half-life was 0.353 ± 0.026 hours . These properties impact the bioavailability of this compound, influencing its therapeutic potential.
Result of Action
this compound’s action results in significant molecular and cellular effects. It induces G2/M cell cycle arrest through dysregulation of cell cycle regulatory proteins and triggers apoptosis through activation of the p53-dependent and p53-independent pathways . It also inhibits the invasion, migration, and angiogenesis of MDA-MB-231 and MCF-7 cells through inhibition of the Phospho-Akt pathway and cell cycle blockade .
Biochemical Analysis
Biochemical Properties
Eupatorin interacts with various biomolecules, playing a significant role in biochemical reactions. It undergoes metabolic pathways involving the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .
Cellular Effects
This compound has been shown to exhibit antiproliferative activity in diverse cancer cell lines . In HeLa cervical carcinoma cells, it induces cell cycle arrest at the G2/M phase and apoptosis . In human leukemia cells, this compound arrests cells at the G2-M phase of the cell cycle and induces apoptotic cell death involving activation of multiple caspases, mitochondrial release of cytochrome c, and poly(ADP-ribose) polymerase cleavage .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with bovine serum albumin, providing insight into the drug’s effect on protein function during its transportation and distribution in the blood . The loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation are the main metabolic pathways of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. A study revealed that the maximum plasma concentration of this compound was reached within 0.25 hours, and the half-life was 0.353 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study demonstrated that this compound at the highest dosage of 20 mg/kg body weight was effective in delaying the 4T1-induced breast tumor growth in the animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways. A total of 51 metabolites in vivo and 60 metabolites in vitro were structurally characterized . The main metabolic pathways of this compound involve the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eupatorin can be synthesized through several methods. One common synthetic route involves the methylation of 5,3′-dihydroxy-6,7,4′-trihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like acetone at room temperature.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Orthosiphon stamineus are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Eupatorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive species involved in redox cycling.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Eupatorin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying flavonoid chemistry and its reactivity.
Biology: It is studied for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: this compound has shown potential as an anticancer agent, particularly in breast cancer and leukemia.
Comparison with Similar Compounds
- Apigenin
- Luteolin
- Quercetin
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAOKWJLUQKWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234704 | |
Record name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-Benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855-96-9 | |
Record name | Eupatorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eupatorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eupatorin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-Benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUPATORIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EUPATORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J474AV6MY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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